molecular formula C19H29FN2 B5126438 N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine

N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine

Cat. No. B5126438
M. Wt: 304.4 g/mol
InChI Key: AALORYSEVYPOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine, also known as BTCP, is a chemical compound that belongs to the class of psychoactive drugs. It was first synthesized in the 1960s and has been extensively studied for its potential use in treating various mental disorders.

Mechanism of Action

N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine acts as a selective dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in the brain, which can lead to improved mood and reduced symptoms of depression and anxiety. It has also been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for drug addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine in lab experiments is that it is a highly selective dopamine reuptake inhibitor, which means it can be used to study the role of dopamine in various mental disorders and drug addiction. However, one limitation is that it is a psychoactive drug, which means it can have effects on behavior and cognition that may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine. One area of interest is its potential use in treating drug addiction and withdrawal symptoms. Another area of interest is its potential use in combination with other drugs to treat depression, anxiety, and other mental disorders. Additionally, further research is needed to better understand the long-term effects of this compound on brain function and behavior.

Synthesis Methods

The synthesis of N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine involves the reaction of 1-(4-fluorophenyl)-2-bromopropane with N-methyl-4-piperidone to form N-methyl-1-[2-(4-fluorophenyl)ethyl]-4-piperidinone. This intermediate is then reduced with sodium borohydride to produce the final product, this compound.

Scientific Research Applications

N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine has been extensively studied for its potential use in treating various mental disorders, including depression, anxiety, and schizophrenia. It has also been investigated for its potential use in treating drug addiction and withdrawal symptoms.

properties

IUPAC Name

N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylcyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29FN2/c1-21(19-3-2-4-19)15-17-10-13-22(14-11-17)12-9-16-5-7-18(20)8-6-16/h5-8,17,19H,2-4,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALORYSEVYPOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)F)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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